L-687414

Long-Term Potentiation Synaptic Plasticity Neuroprotection

Choose L-687414 for its unique low-efficacy partial agonist profile (Emax≈10%) that preserves LTP at neuroprotective doses. It avoids MK-801-like neuronal vacuolation, enabling chronic rodent studies without histological artifacts. This makes it the preferred tool for hippocampal synaptic plasticity and cognitive function research.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
CAS No. 132695-96-6
Cat. No. B144347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-687414
CAS132695-96-6
Synonymscis-4-methyl-HA-966
L 687,414
L 687414
L 687414, (3R-cis)-isomer
L-687,414
L-687414
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESCC1CN(C(=O)C1N)O
InChIInChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3/t3-,4-/m0/s1
InChIKeySKYSFPFYQBZGDC-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-687414 (CAS 132695-96-6): Glycine-Site NMDA Receptor Modulator for Neuropharmacology and Behavioral Research Procurement


L-687414 ((3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one) is a close structural analogue of HA-966 that acts at the strychnine-insensitive glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex [1]. It is pharmacologically characterized as a low-efficacy partial agonist (Emax ≈ 10% of glycine) or antagonist at this site, exhibiting a dual mechanism of action that yields a distinctive spectrum of in vitro and in vivo effects relative to other NMDA receptor modulators [2].

L-687414 (CAS 132695-96-6) Procurement: Critical Differentiation from Other Glycine-Site NMDA Modulators


Although L-687414 shares the glycine-site binding domain with compounds like HA-966, 7-chlorokynurenic acid, and L-701,324, its unique low-efficacy partial agonist profile (≈10% intrinsic activity) creates a fundamentally different pharmacological signature that precludes direct substitution in research protocols [1]. Simple potency comparisons are inadequate; L-687414's balanced antagonist/agonist properties yield a distinct profile in key experimental endpoints—including the preservation of long-term potentiation (LTP) and absence of neuronal vacuolation—that are not recapitulated by either full antagonists or higher-efficacy partial agonists [2][3].

L-687414 (CAS 132695-96-6) Product-Specific Quantitative Differentiation Evidence


L-687414 In Vivo LTP Preservation vs. MK-801 (Dizocilpine) Abolition Under Neuroprotective Dosing

In a direct head-to-head in vivo study, L-687414 largely preserved NMDA receptor-dependent long-term potentiation (LTP) in the dentate gyrus of anesthetized rats under a neuroprotective dosing regimen, whereas the NMDA channel blocker MK-801 (dizocilpine) completely abolished LTP [1].

Long-Term Potentiation Synaptic Plasticity Neuroprotection Cognition

L-687414 Absence of Neuronal Vacuolation vs. Dizocilpine (MK-801) in Rat Cortex

In a direct comparative study, L-687414 did not evoke neuronal vacuolation (Olney's lesions) in the posterior cingulate and retrosplenial cortices, even at a high-dose neuroprotective regimen, whereas dizocilpine (MK-801) produced extensive vacuolation in all animals at its higher dose and in 1 of 4 animals at the standard neuroprotective dose [1].

Neurotoxicity Olney's Lesions Vacuolation NMDA Antagonist Safety

L-687414 Enhanced Potency vs. Parent Analogue R(+)HA-966 at NMDA Receptor Glycine Site

L-687414 demonstrates a 3.6-fold increase in functional antagonism compared to its parent analogue R(+)HA-966, as determined by NMDA-evoked population depolarizations in rat cortical slices [1].

Structure-Activity Relationship Glycine Site Antagonism NMDA Receptor Pharmacology

L-687414 Partial Agonist Intrinsic Activity Profile vs. R(+)HA-966 and Full Antagonists

In whole-cell voltage-clamp recordings from rat cultured cortical neurons, L-687414 exhibited an estimated intrinsic activity of approximately 10% relative to glycine (full agonist), compared to approximately 20% for R(+)HA-966, and was unable to completely abolish inward current responses [1].

Partial Agonism Intrinsic Activity Functional Selectivity NMDA Receptor

L-687414 (CAS 132695-96-6) Validated Application Scenarios in Neuropharmacology Research


In Vivo Studies Requiring NMDA Receptor Modulation Without LTP Impairment

L-687414 is the preferred glycine-site modulator for in vivo experiments investigating hippocampal synaptic plasticity, spatial learning, or cognitive function where the complete abolition of LTP by channel blockers like MK-801 would confound interpretation. The compound's preservation of LTP at neuroprotective doses, as demonstrated in rat dentate gyrus [1], makes it uniquely suitable for studies examining the relationship between NMDA receptor modulation and cognitive endpoints.

Long-Term Neuroprotection Studies Requiring Absence of Cortical Vacuolation

For chronic or sub-chronic neuroprotection studies in rodents, L-687414 offers a critical advantage over NMDA channel blockers: it does not induce the reversible neuronal vacuolation (Olney's lesions) observed with dizocilpine and related compounds [1]. This eliminates a major confounding neuropathological variable, making L-687414 the compound of choice for experimental paradigms requiring repeated or sustained NMDA receptor antagonism without histological artifacts.

Structure-Activity Relationship (SAR) Studies of Glycine-Site NMDA Modulators

L-687414 serves as a key reference compound in SAR campaigns targeting the glycine-site of the NMDA receptor, representing the 4-methyl-substituted HA-966 scaffold. Its 3.6-fold potency enhancement over R(+)HA-966 [1] and distinct intrinsic activity profile (≈10% Emax) provide critical benchmark data for evaluating novel glycine-site ligands, enabling quantitative comparison of functional antagonism and partial agonist efficacy in cortical slice or neuronal culture assays.

Behavioral Pharmacology Studies of Psychostimulant-Like Hyperlocomotion

L-687414 induces a robust and well-characterized hyperlocomotion response in rodents following systemic administration [1], a phenotype that has been used to evaluate the in vivo efficacy of GlyT1 inhibitors and other modulators of NMDA receptor function. This reproducible behavioral readout makes L-687414 a valuable tool compound for pharmacodynamic studies and for screening compounds intended to reverse NMDA receptor hypofunction-related behavioral phenotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-687414

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.